2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFRQWHMSRSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 3,4,5-Trimethoxyphenyl Ethanone
The alpha-halogenation of 1-(3,4,5-trimethoxyphenyl)ethan-1-one is typically achieved using reagents such as α-bromoacetyl bromide or chloroacetyl chloride in the presence of a base like triethylamine. This step provides α-halo ketones or amides serving as key intermediates for subsequent fluorination and amination.
Fluorination
Selective fluorination at the alpha position is achieved using electrophilic fluorinating agents such as Selectfluor. The process involves deprotonation of the α-halo intermediate with a strong base (e.g., sodium hydride) followed by fluorination.
- General procedure:
This method yields α-fluoro substituted compounds such as this compound or related amides.
Amination
The fluorinated intermediates are subjected to nucleophilic substitution with amines to introduce the amino group. This can be performed via:
- Direct displacement of halo or fluoro substituents by primary or secondary amines in the presence of bases such as potassium carbonate or triethylamine.
- Refluxing the fluorinated intermediate with the appropriate amine in dry solvents like DMF or dioxane for several hours.
- Isolation of the amine product by precipitation or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alpha-halogenation | α-Bromoacetyl bromide, Et3N, DCM, 0 °C, 2 h | ~70-80 | Produces 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one |
| Fluorination | NaH, Selectfluor, THF/DMF, 0 °C to RT, 6 h | 60-75 | Electrophilic fluorination step |
| Amination | Amine, K2CO3 or Et3N, DMF or dioxane, reflux 6-9 h | 50-80 | Nucleophilic substitution to amine |
Mechanistic Insights
- The halogenation step introduces a good leaving group alpha to the carbonyl, activating the site for nucleophilic substitution.
- The fluorination with Selectfluor proceeds via electrophilic fluorination of the enolate or enolate-like intermediate formed by base deprotonation.
- Amination involves nucleophilic attack of the amine on the electrophilic carbon bearing the fluorine or halogen, displacing the leaving group and forming the C–N bond.
Summary Table of Key Synthetic Steps
| Compound | Starting Material | Key Reagents & Conditions | Product Type |
|---|---|---|---|
| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | 1-(3,4,5-trimethoxyphenyl)ethan-1-one | α-Bromoacetyl bromide, Et3N, DCM, 0 °C | α-Bromo ketone intermediate |
| 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-one | α-Bromo ketone intermediate | NaH, Selectfluor, THF/DMF, 0 °C to RT | α-Fluoro ketone intermediate |
| This compound | α-Fluoro ketone intermediate | Amine, K2CO3 or Et3N, DMF, reflux | Target amine compound |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Trifluoromethyl Groups
Target Compound : 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
- A single fluorine atom at the β-position of the ethanamine chain.
- Expected to influence electronic properties and metabolic stability due to fluorine's electronegativity and small atomic radius.
- 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride () Molecular Weight: 301.69 g/mol Melting Point: 234–236°C Features a trifluoromethyl group, enhancing hydrophobicity (logP = 1.167) and steric bulk compared to the monofluoro analog. The trifluoro substitution likely increases metabolic resistance but may reduce receptor binding affinity due to steric hindrance .
Positional Isomerism of Methoxy Groups
- 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (Trimethoxyamphetamine, ) A Schedule I hallucinogen with methoxy groups at 2,4,5 positions. The propane backbone and substitution pattern enhance its potency as a 5-HT2A agonist, highlighting the critical role of methoxy positioning in psychoactivity .
Heterocyclic vs. Aryl Substituents
- 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine () Molecular Weight: 140.16 g/mol Replaces the trimethoxyphenyl group with a pyridine ring.
Data Tables
Research Findings
- Substituent Impact : Fluorine and trifluoromethyl groups at the β-position enhance metabolic stability but may reduce receptor affinity due to steric effects .
- Methoxy Positioning : 3,4,5-Trimethoxy substitution optimizes serotonin receptor interactions, whereas 2,3,4- or 2,4,5-substitution alters activity profiles .
Biological Activity
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine is a synthetic compound with potential biological activity due to its unique structural features, including a fluorine atom and a trimethoxyphenyl group. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.
The compound has the molecular formula and is characterized by the following structural attributes:
- Fluorine Atom : Enhances metabolic stability and binding affinity.
- Trimethoxyphenyl Group : Known for interactions with various biological targets.
Synthesis
The synthesis typically involves the introduction of a fluorine atom to an ethanamine structure. Common methods include:
- Fluorination Agents : Diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Reaction Conditions : Anhydrous solvents and controlled temperatures are essential for high selectivity and yield.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trimethoxyphenyl group may inhibit enzyme activity, while the fluorine atom can enhance the compound's binding affinity, leading to potent biological effects.
Therapeutic Potential
Research indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with trimethoxy groups have shown to inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | MDA-MB-231 | 0.126 |
| Similar Compound B | MCF10A | 2.4 |
- Anti-inflammatory Properties : The compound is under investigation for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
A study involving related compounds demonstrated that modifications in the phenyl ring significantly influenced biological activity. For example, introducing methoxy groups enhanced the antiproliferative effects against certain cancer cell lines.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its fluorinated structure:
| Compound | Structure | Notable Activity |
|---|---|---|
| 2,4,5-Trimethoxyphenethylamine | Non-fluorinated | Moderate anticancer |
| 2-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine | Non-fluorinated | Low anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
